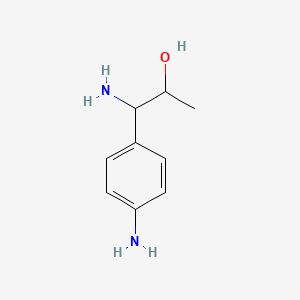
(R)-1-(2-Propoxyphenyl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-1-(2-Propoxyphenyl)pentan-1-amine,” also known as “propoxyphene,” is a chiral amine compound. Its chemical structure consists of a pentylamine backbone with a propoxyphenyl group attached to the nitrogen atom. The stereochemistry at the chiral center gives rise to the ®-configuration.
準備方法
Synthetic Routes::
Reductive Amination:
Resolution of Racemic Mixture:
- Historically, propoxyphene was used as an analgesic (painkiller). due to safety concerns, its use has been discontinued in many countries.
- Industrial-scale production methods are no longer relevant, but the synthetic routes mentioned above remain applicable for research purposes.
化学反応の分析
Reactions::
- Oxidation may lead to hydroxylation or other functional group modifications.
- Reduction typically results in the formation of secondary amines.
科学的研究の応用
Pharmacology and Medicine:
Chemical Research:
作用機序
- Propoxyphene’s analgesic effect was attributed to its weak opioid receptor agonism.
- It acted primarily as a μ-opioid receptor agonist, providing pain relief.
- its safety profile, including cardiac toxicity, led to its withdrawal from the market.
特性
分子式 |
C14H23NO |
|---|---|
分子量 |
221.34 g/mol |
IUPAC名 |
(1R)-1-(2-propoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-3-5-9-13(15)12-8-6-7-10-14(12)16-11-4-2/h6-8,10,13H,3-5,9,11,15H2,1-2H3/t13-/m1/s1 |
InChIキー |
LQEZNDRKKGXFKD-CYBMUJFWSA-N |
異性体SMILES |
CCCC[C@H](C1=CC=CC=C1OCCC)N |
正規SMILES |
CCCCC(C1=CC=CC=C1OCCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethyl 6-(3,3-difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13038296.png)



